molecular formula C10H23N3OSi B1653736 (4-Azidobutoxy)-tert-butyldimethylsilane CAS No. 192586-55-3

(4-Azidobutoxy)-tert-butyldimethylsilane

Cat. No. B1653736
CAS RN: 192586-55-3
M. Wt: 229.39
InChI Key: QAMJWTOPGLDTJV-UHFFFAOYSA-N
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Description

(4-Azidobutoxy)-tert-butyldimethylsilane, also known as ABDMS, is a highly reactive and versatile organosilicon compound used in a variety of scientific and industrial applications. It is a colorless liquid with a boiling point of 75°C and a melting point of -112°C. ABDMS is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. In addition, the compound has been used for the synthesis of nanoparticles, for the preparation of monoliths, and for the synthesis of organic and inorganic materials.

Scientific Research Applications

(4-Azidobutoxy)-tert-butyldimethylsilane has been used extensively in scientific research, particularly in the field of organic synthesis. It has been used as a reagent in the synthesis of various compounds, including polymers, nanoparticles, and monoliths. The compound has also been used in the synthesis of organic and inorganic materials. In addition, (4-Azidobutoxy)-tert-butyldimethylsilane has been used as a catalyst in a variety of polymerization reactions, and as a ligand in coordination chemistry.

Mechanism of Action

Target of Action

Azide-containing compounds like this are often used in the synthesis of various organic compounds . They can interact with a variety of biological targets, depending on the specific structure and functional groups of the compound.

Mode of Action

(4-Azidobutoxy)-tert-butyldimethylsilane likely acts through a mechanism common to azide-containing compounds. Azides are known to be involved in reactions such as azide reduction, which leads to the formation of amines . This process involves the hydrogenation of the azide group, a reaction that can be catalyzed by various substances . The resulting amines can then interact with their targets, leading to various downstream effects.

Biochemical Pathways

Azide-containing compounds are known to interfere with various cellular processes . For instance, some azide derivatives have been shown to induce apoptosis in cells, potentially through the generation of reactive oxygen species and disruption of mitochondrial function .

Result of Action

For example, some azide derivatives can induce apoptosis, a form of programmed cell death . This process involves a series of molecular events, including DNA fragmentation, changes in cellular membranes, and dysregulation of apoptotic genes .

Action Environment

The action, efficacy, and stability of (4-Azidobutoxy)-tert-butyldimethylsilane can be influenced by various environmental factors. These may include the presence of other substances that can react with the azide group, the pH of the environment, and the temperature

Advantages and Limitations for Lab Experiments

(4-Azidobutoxy)-tert-butyldimethylsilane has several advantages for use in laboratory experiments. The compound is highly reactive and versatile, making it suitable for a variety of organic synthesis reactions. In addition, it is relatively inexpensive and easy to obtain. However, (4-Azidobutoxy)-tert-butyldimethylsilane is also highly reactive, meaning that it can react with other compounds in the reaction mixture, potentially leading to undesired side reactions.

Future Directions

There are a number of potential future directions for the use of (4-Azidobutoxy)-tert-butyldimethylsilane in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as its use in the synthesis of novel compounds and materials. In addition, further research into the mechanism of action of (4-Azidobutoxy)-tert-butyldimethylsilane could lead to a better understanding of the compound's reactivity and potential applications. Finally, further research into the use of (4-Azidobutoxy)-tert-butyldimethylsilane as a catalyst in polymerization reactions could lead to the development of more efficient and cost-effective methods for the synthesis of polymers.

properties

IUPAC Name

4-azidobutoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3OSi/c1-10(2,3)15(4,5)14-9-7-6-8-12-13-11/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMJWTOPGLDTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70773395
Record name (4-Azidobutoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70773395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192586-55-3
Record name (4-Azidobutoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70773395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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